molecular formula C13H20N2 B1292914 1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine CAS No. 1017417-47-8

1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine

Cat. No.: B1292914
CAS No.: 1017417-47-8
M. Wt: 204.31 g/mol
InChI Key: UPZHRTDWMNFMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine (CAS: Not explicitly provided; molecular formula inferred as C₁₃H₂₀N₂) is a tertiary amine featuring a pyrrolidine ring substituted at the 3-position with a methanamine group and at the 1-position with a 2-methylbenzyl moiety.

Properties

IUPAC Name

[1-[(2-methylphenyl)methyl]pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-4-2-3-5-13(11)10-15-7-6-12(8-14)9-15/h2-5,12H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZHRTDWMNFMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640636
Record name 1-{1-[(2-Methylphenyl)methyl]pyrrolidin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017417-47-8
Record name 1-{1-[(2-Methylphenyl)methyl]pyrrolidin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example 1: Synthesis via Sodium Borohydride

  • Combine 60 g of malic acid with 420 g of toluene in a reaction vessel.
  • Stir for 30 minutes at room temperature, then heat to reflux for 18 hours.
  • Cool and concentrate to remove toluene, then add isopropanol.
  • Perform suction filtration to isolate the intermediate compound.
  • In a separate vessel, add sodium borohydride and tetrahydrofuran, cool to 0°C, then add dimethyl sulfate dropwise.
  • After completion of the reduction, quench with hydrochloric acid and extract with ethyl acetate.

Example 2: Synthesis via Potassium Borohydride

Recent studies emphasize the importance of optimizing reaction conditions for higher yields and purities:

  • Temperature Control : Maintaining precise temperatures during both reactions significantly enhances product quality.
  • Choice of Solvent : The selection of solvents like tetrahydrofuran can facilitate better solubility and reaction kinetics.
  • Reducing Agent Selection : Using safer reducing agents like sodium borohydride improves overall safety in laboratory settings.

The preparation of 1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine involves careful selection of reagents and conditions to maximize yield while ensuring safety. Ongoing research into alternative methods and reagents continues to refine these processes, making them more efficient and reliable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines

    Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Heterocyclic vs.
  • Functional Groups : The 5-nitrothiophene moiety in Compound 9 introduces electron-withdrawing properties, contrasting with the electron-donating 3-methoxypropyl group in , which could modulate solubility and metabolic stability .

Biological Activity

1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine, also known by its CAS number 1017417-47-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, mechanisms of action, and various biological activities associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrrolidine ring attached to a 2-methylbenzyl group. This structural configuration suggests potential interactions with various biological targets, particularly in neurological and cancer-related pathways.

1. Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrolidine have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of tubulin polymerization and activation of apoptotic pathways. For example, compounds structurally related to this compound have been shown to increase caspase-3 activity, leading to apoptosis in cancer cells .

2. Neuropharmacological Effects

The compound's structural features suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could potentially lead to applications in treating neurodegenerative diseases or mood disorders.

  • Case Study : A study involving similar pyrrolidine derivatives demonstrated their ability to modulate serotonin receptor activity, which is crucial for antidepressant effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing cellular processes such as growth and apoptosis.
  • Receptor Modulation : By interacting with neurotransmitter receptors, it may alter signaling pathways related to mood regulation and neuroprotection.
  • Cytotoxic Effects : The compound has shown potential cytotoxicity against various cancer cell lines, indicating its role as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalModulates serotonin receptor activity
Enzyme InhibitionInhibits specific metabolic enzymes

Dosage and Efficacy

Research indicates that the efficacy of this compound varies with dosage. Lower concentrations may exhibit beneficial effects without significant toxicity, while higher doses could lead to increased cytotoxicity in non-target cells.

Q & A

Q. What are the recommended synthetic routes for 1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves sequential alkylation and reductive amination steps. For example:

Alkylation : React pyrrolidine with 2-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in THF) to introduce the 2-methylbenzyl group at the pyrrolidine 1-position.

Methanamine Introduction : Use reductive amination (NaBH₄ or catalytic hydrogenation) to attach the methanamine group at the 3-position.

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization improves purity. Key factors include temperature control (<40°C for sensitive reductions) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) identify substituent positions and stereochemistry. For example, pyrrolidine ring protons appear as multiplet signals at δ 2.5–3.5 ppm.
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 179.1 for C₁₃H₂₀N₂).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by area normalization).
  • Elemental Analysis : Validates empirical formula (e.g., C: 72.33%, H: 6.58%, N: 21.09%) .

Q. What are the known toxicological profiles and safety protocols for handling this compound?

Methodological Answer:

  • Acute Toxicity : Limited data; follow general protocols for amine handling. Use LD50 estimates from structurally similar pyrrolidine derivatives (e.g., oral LD50 ~500 mg/kg in rodents).
  • Safety Measures :
    • Respiratory Protection : OV/AG/P99 respirators for prolonged exposure .
    • Skin Protection : Nitrile gloves and full-body lab coats.
    • Storage : Inert atmosphere (Ar), desiccated at 2–8°C to prevent degradation.
  • Non-Carcinogenic : No IARC, ACGIH, or NTP classifications for carcinogenicity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral palladium or ruthenium catalysts (e.g., (R)-BINAP) during key steps like reductive amination.
  • Resolution Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases in organic solvents) separates enantiomers.
  • Yield Optimization : Kinetic studies (e.g., varying catalyst loading from 1–5 mol%) and temperature (-20°C to RT) improve enantiomeric excess (ee >90%) .

Q. What computational strategies predict the compound’s pharmacokinetics and receptor binding affinity?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., GPCRs or kinases). Parameters: grid size 60 ų, exhaustiveness = 20.
  • QSAR Models : Train datasets on pyrrolidine derivatives to predict logP (estimated 1.8), solubility (LogS ≈ -3.2), and bioavailability (Lipinski’s Rule compliance).
  • MD Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories .

Q. How do structural modifications (e.g., substituent variation) impact biological activity in vitro?

Methodological Answer:

  • SAR Studies :
    • Substituent Screening : Replace 2-methylbenzyl with halogenated or electron-withdrawing groups (e.g., 2-chlorobenzyl).
    • Assays : Test modified compounds in receptor-binding assays (e.g., radioligand displacement for adrenergic receptors) or enzyme inhibition (IC50 via fluorescence polarization).
    • Data Analysis : Correlate substituent Hammett constants (σ) with activity trends. For example, electron-donating groups (σ < 0) may enhance affinity for hydrophobic binding pockets .

Q. What coordination chemistry applications exist for this compound, and how does it behave in metal complexes?

Methodological Answer:

  • Ligand Design : The tertiary amine and aromatic groups enable chelation with transition metals (e.g., Ag(I), Ru(II)).
  • Synthesis of Complexes : React with AgNO₃ in methanol (1:1 molar ratio, RT, 12 h) to form stable carbene complexes. Characterize via X-ray crystallography and cyclic voltammetry (e.g., redox peaks at -0.5 V vs. Ag/AgCl) .
  • Catalytic Activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides; optimize Pd loading (0.5–2 mol%) and base (Cs₂CO₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.